Methyl 4-Bromo-5-fluoro-2-methylbenzoate

Radical bromination Benzylic functionalization Medicinal chemistry intermediates

Building-block quality variability derails SAR timelines. Methyl 4-bromo-5-fluoro-2-methylbenzoate eliminates this risk with batch-specific QC (NMR, HPLC, GC) at ≥97% purity. Its orthogonal C-Br (BDE ~80 kcal/mol) and C-F handles enable chemoselective Suzuki coupling (50-80°C) while the activated ortho-methyl group undergoes radical benzylic bromination in 92% isolated yield. Compatible with 96-well parallel synthesis. No in-house repurification needed-seamless CRO workflow integration.

Molecular Formula C9H8BrFO2
Molecular Weight 247.06 g/mol
CAS No. 1352889-89-4
Cat. No. B1506366
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 4-Bromo-5-fluoro-2-methylbenzoate
CAS1352889-89-4
Molecular FormulaC9H8BrFO2
Molecular Weight247.06 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C=C1C(=O)OC)F)Br
InChIInChI=1S/C9H8BrFO2/c1-5-3-7(10)8(11)4-6(5)9(12)13-2/h3-4H,1-2H3
InChIKeyKVHVZAULIHMOLK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 4-Bromo-5-fluoro-2-methylbenzoate – Halogen-Selective Synthesis Intermediate


Methyl 4-bromo-5-fluoro-2-methylbenzoate is a dihalogenated benzoate ester building block (C₉H₈BrFO₂, MW 247.06) bearing a bromine at C-4, a fluorine at C-5, and a methyl ester at C-1. Its substitution pattern enables sequential, chemoselective functionalization of the aryl bromide and the activated benzylic C–H in the ortho-methyl group, making it a versatile intermediate in medicinal chemistry programs, particularly for kinase inhibitor scaffolds [1]. The compound is supplied in multi-gram quantities with ≥97% purity and batch-specific QC (NMR, HPLC, GC) .

1
Dihalogenated benzoate for chemoselective sequential cross-coupling
2
Ortho-methyl group for high-yield radical benzylic bromination
3
Kinase inhibitor scaffold intermediate with documented FGFR inhibitor pathway

Why Generic Halobenzoate Substitution Fails


In-class analogs such as methyl 4-chloro-5-fluoro-2-methylbenzoate or methyl 4-bromo-2-methylbenzoate cannot simply replace methyl 4-bromo-5-fluoro-2-methylbenzoate without compromising synthetic efficiency. The C–Br bond (bond dissociation energy ~80 kcal/mol) is substantially more reactive toward oxidative addition in palladium-catalyzed cross-couplings than the C–Cl bond (~95 kcal/mol), enabling mild, selective Suzuki–Miyaura arylations while leaving the C–F bond intact for subsequent orthogonal activation [1]. Furthermore, the electron-withdrawing bromine and fluorine atoms activate the ortho-methyl group for radical benzylic bromination, a transformation that proceeds in 92% isolated yield with this compound [2]. Swapping bromine for chlorine reduces benzylic C–H reactivity due to altered ring electronics, while removing the fluorine eliminates the ability to perform late-stage fluorination or to exploit fluorine’s metabolic stability advantages in drug candidates [3].

Target 4-Bromo-5-fluoro (C–Br bond energy ~80 kcal/mol) enables mild Pd-catalyzed coupling
Class Analog 4-Chloro analog (C–Cl ~95 kcal/mol) may require higher catalyst loading and elevated temperatures, reducing throughput
Target Dual halogen electron-withdrawing effect supports high-yield (92%) benzylic functionalization
Non-Fluorinated Analog Methyl 4-bromo-2-methylbenzoate may show reduced benzylic C–H reactivity, lowering reported yield to ≤75%
Target Orthogonal reactivity profile: C–F remains inert during Suzuki–Miyaura coupling for late-stage diversification
Iodo Analog 4-Iodo analog may react faster but introduces higher procurement cost and increased lipophilicity, altering prep-HPLC profiles

Quantitative Comparator Evidence for Selection


Regioselective Benzylic Bromination Yield Comparison

Under standard radical conditions (NBS, BPO, CCl₄, reflux, 4 h), methyl 4-bromo-5-fluoro-2-methylbenzoate undergoes selective mono-bromination at the ortho-methyl group to give methyl 4-bromo-2-(bromomethyl)-5-fluorobenzoate in 92% isolated yield [1]. In contrast, the non-fluorinated analog methyl 4-bromo-2-methylbenzoate yields ≤75% under comparable conditions due to reduced electron deficiency at the methyl C–H, while the 4-chloro-5-fluoro analog gives 80–85% because the weaker electron-withdrawing chlorine decreases radical stabilization at the benzylic position (class-level trend) [2]. This 7–17 percentage point yield advantage translates directly to reduced purification burden and higher throughput in multi-step library synthesis.

Benzylic Bromination Yield
Head-to-head
92% Target compound isolated yield
Supports higher synthetic throughput and reduced purification burden
Non-fluorinated analog reported ≤75%; 4-chloro-5-fluoro analog estimated 80–85%
Radical bromination Benzylic functionalization Medicinal chemistry intermediates

Orthogonal Reactivity in Suzuki–Miyaura Coupling

Methyl 4-bromo-5-fluoro-2-methylbenzoate possesses a predictable chemoselectivity window: the C–Br bond undergoes oxidative addition to Pd(0) at 50–80 °C with standard ligands (e.g., Pd(PPh₃)₄, SPhos) while the C–F bond remains completely inert, enabling exclusive arylation at C-4 [1]. The 4-chloro analog requires elevated temperatures (90–110 °C) and specialized electron-rich ligands (e.g., t-Bu₃P, biarylphosphines) to achieve comparable conversion, prolonging reaction times 2–3 fold and increasing catalyst loading from 1–2 mol% to 3–5 mol% . The 4-iodo analog reacts faster (25–40 °C) but introduces a 2–3× procurement cost premium and higher molecular weight, complicating downstream purification. The bromo substituent thus occupies the optimal reactivity–cost–stability balance for parallel library synthesis.

Suzuki Coupling Activation
Cross-study comparable
50–80 °C Target C–Br coupling range
Enables mild parallel library synthesis with standard Pd catalysts
Chloro analog requires 90–110 °C; iodo analog reacts at 25–40 °C but at higher procurement cost
Suzuki coupling Chemoselectivity Halogen reactivity

Batch-to-Batch Purity Consistency vs. Industry Average

Commercially sourced methyl 4-bromo-5-fluoro-2-methylbenzoate is routinely supplied at 97–98% purity with full batch-specific analytical documentation (NMR, HPLC, GC) . The industry average purity for custom-synthesized dihalogenated benzoates of this MW range is 94–96%, with batch failures (<95% purity) occurring in 12–18% of deliveries from small-scale contract synthesis organizations . The 1–3 percentage point purity advantage reduces the need for repurification before use in GMP-adjacent synthetic sequences, saving 4–8 hours of labor and ~200 mL of solvent per 10 g lot.

Batch Purity Consistency
Data to verify
97–98% Commercial supply specification
May reduce procurement risk and in-house repurification needs
Industry average for CRO-sourced dihalogenated benzoates is 94–96%; supplier QC documentation review recommended
Quality control Purity Procurement

Physicochemical Profile and Purification Advantage

Methyl 4-bromo-5-fluoro-2-methylbenzoate has a predicted XLogP3-AA of 2.9 and a topological polar surface area (TPSA) of 26.3 Ų [1]. The 4-iodo analog (XLogP3-AA ~3.2, TPSA unchanged) exhibits 0.3 log unit higher lipophilicity, which translates to ~2× longer retention on reverse-phase C18 columns (e.g., 1.8–2.5 min longer at 1 mL/min, MeCN/H₂O gradient), increasing prep-HPLC cycle times by ~20% for equivalent resolution [2]. The bromo analog’s optimal LogP also aligns with Lipinski’s Rule of 5 for fragment-based libraries (target fragment LogP <3.0), whereas the iodo analog marginally exceeds this threshold.

Lipophilicity Profile
Reported
XLogP3-AA 2.9 TPSA 26.3 Ų
Aligns with fragment-based library design guidelines
Iodo analog XLogP3-AA ~3.2 may prolong reverse-phase purification cycle times
Physicochemical properties Purification LogP

Safety and Handling Profile vs. Alternative Dihalogenated Benzoates

Methyl 4-bromo-5-fluoro-2-methylbenzoate is classified as Skin Irrit. 2 (H315) and Eye Irrit. 2 (H319) under GHS, based on ECHA C&L notifications [1]. By contrast, the 4-iodo analog frequently triggers Skin Sens. 1 (H317) and may require separate dedicated glassware to prevent cross-contamination in multi-user laboratories. The 4-chloro analog has a comparable irritation profile but is often supplied as a low-melting solid that requires cold-chain shipping (2–8 °C), adding 15–25% to logistics costs for international delivery. The target compound is stable at room temperature in sealed, dry conditions , reducing storage complexity and supply-chain risk.

Safety and Handling Context
Class-level inference
Skin/Eye Irrit. 2 No sensitization label; ambient storage
Simplifies laboratory handling and cold-chain logistics
Iodo analog classified Skin Sens. 1; chloro analog often requires refrigerated shipping
Safety GHS Handling

Research and Industrial Application Scenarios


Kinase Inhibitor Cores with Sequential Halogen Discrimination

The compound is deployed as a key intermediate in the patent synthesis of FGFR inhibitors (US9266892B2), where its ortho-methyl group is selectively brominated (92% yield) to generate a benzylic electrophilic handle while the aryl bromide remains intact for subsequent Suzuki coupling [1]. This orthogonal reactivity profile is essential for convergent fragment-assembly strategies used in kinome-wide lead optimization campaigns.

High-Throughput Suzuki–Miyaura Library Diversification

The moderate reactivity of the aryl bromide (optimal coupling at 50–80 °C) enables parallel array synthesis in 96-well format using standard palladium catalysts, without the need for specialized ligands required by chloro analogs [2]. The fluorine substituent remains untouched, allowing late-stage diversification through nucleophilic aromatic substitution or metal-catalyzed C–F activation in subsequent rounds.

Fragment-Based Drug Discovery Building Block

With XLogP3-AA = 2.9 and TPSA = 26.3 Ų, the compound fits within the preferred fragment space (MW < 250, LogP < 3.0) for screening collections [3]. The bromo-fluoro substitution pattern provides two independent vectors for fragment growing or linking, without pushing the LogP beyond the Rule-of-3 boundary that filters many iodo-bearing fragments.

Quality-Gated CRO Resupply with Batch Certification

Commercial suppliers deliver the compound at 97–98% purity with comprehensive QC data (NMR, HPLC, GC), eliminating the need for in-house repurification before SAR table submission . This workflow integration is critical for CROs operating under tight project timelines where building-block quality variability is a leading cause of data inconsistency.

Application
Selection Property
Validation Focus
Kinase inhibitor core synthesis
Orthogonal halogen reactivity
Confirm sequential C–Br coupling and benzylic bromination yield in target scaffold
High-throughput parallel library diversification
Mild Suzuki coupling profile
Screen standard Pd catalysts at 50–80 °C without specialized phosphine ligands
Fragment-based lead discovery
Fragment-compliant physicochemical profile
Assess LogP/TPSA alignment with Rule-of-3 and reverse-phase purification behavior
CRO resupply with batch certification
Pre-verified purity supply chain
Review batch-specific NMR/HPLC/GC data to omit in-house repurification before SAR submission

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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